molecular formula C21H26O4 B7826580 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one CAS No. 83161-95-9

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Cat. No.: B7826580
CAS No.: 83161-95-9
M. Wt: 342.4 g/mol
InChI Key: XYIISUAVSYEQLI-UHFFFAOYSA-N
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Description

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is a complex organic compound that belongs to the class of phenylheptanoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone.

    Michael Addition: The chalcone undergoes a Michael addition with a suitable nucleophile, such as a Grignard reagent, to introduce the heptanone moiety.

    Hydrogenation: The resulting product is then subjected to hydrogenation to reduce any double bonds and obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation and continuous flow reactors for aldol condensation and Michael addition steps.

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone.

    Reduction: Formation of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanol.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various cellular processes, such as enzyme activity and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

    Ferulic Acid: Another phenolic compound with antioxidant activity.

    Eugenol: A methoxyphenol with antimicrobial and antioxidant properties.

Uniqueness

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is unique due to its specific combination of functional groups and the heptanone backbone, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIISUAVSYEQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415751
Record name 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83161-95-9
Record name 5-Methoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83161-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Reactant of Route 2
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Reactant of Route 3
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Reactant of Route 4
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Reactant of Route 5
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Reactant of Route 6
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

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